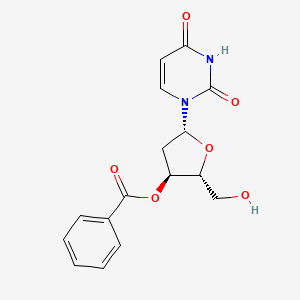

2'-Deoxyuridine 3'-benzoate

Description

Historical Perspectives on Nucleoside Modification and Analogue Synthesis

The history of nucleoside analogues dates back to the mid-20th century, with early research focusing on their potential as anticancer and antiviral agents. Current time information in New York, NY, US. The core idea was that modifying the structure of natural nucleosides could lead to compounds that interfere with DNA or RNA synthesis, thereby inhibiting the replication of cancer cells or viruses. google.com

Early modifications targeted the sugar moiety, particularly at the 2' and 3' positions, leading to the development of compounds like 2',3'-dideoxy nucleosides, which act as chain terminators in DNA synthesis. Current time information in New York, NY, US. Another significant advancement was the introduction of fluorine into the nucleoside structure, a modification that often enhances metabolic stability and can alter the biological activity of the parent compound. Current time information in New York, NY, US. The synthesis of these analogues often involves complex multi-step procedures, utilizing protecting groups to achieve selective modifications at specific positions of the nucleoside.

Significance of 2'-Deoxyuridine (B118206) Derivatives in Research Compound Development

2'-Deoxyuridine is a naturally occurring nucleoside that serves as a precursor in the synthesis of thymidylate, a necessary component of DNA. biosynth.comnih.gov Its derivatives are of particular interest in research for several reasons. Modifications at the C5 position of the uracil (B121893) base have led to the development of potent antiviral and anticancer agents. sigmaaldrich.com For example, 5-fluoro-2'-deoxyuridine (B1346552) is a well-known anticancer drug. nih.gov

Furthermore, 2'-deoxyuridine derivatives are valuable tools for studying DNA structure, function, and repair mechanisms. They can be incorporated into synthetic DNA strands to probe DNA-protein interactions or to investigate the effects of DNA damage. biosynth.com The development of these derivatives often requires the use of intermediates where specific hydroxyl groups are protected to allow for chemical modifications at other positions. sigmaaldrich.com

Role of Esterification in Modifying Nucleoside Properties for Research Applications

Esterification is a fundamental chemical reaction used to modify the properties of nucleosides for research purposes. nih.gov Attaching an ester group, such as a benzoate (B1203000), to one of the hydroxyl groups of the sugar moiety can serve several purposes.

One primary role is as a protecting group during synthesis. The hydroxyl groups of the sugar in a nucleoside have similar reactivity, making it challenging to modify one position selectively. By temporarily converting a hydroxyl group into an ester, chemists can direct reactions to other parts of the molecule. The ester can then be removed under specific conditions to yield the desired final product.

Structure

3D Structure

Properties

CAS No. |

33001-06-8 |

|---|---|

Molecular Formula |

C16H16N2O6 |

Molecular Weight |

332.31 g/mol |

IUPAC Name |

[5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |

InChI |

InChI=1S/C16H16N2O6/c19-9-12-11(24-15(21)10-4-2-1-3-5-10)8-14(23-12)18-7-6-13(20)17-16(18)22/h1-7,11-12,14,19H,8-9H2,(H,17,20,22) |

InChI Key |

BAVPJAHZOFCPIE-UHFFFAOYSA-N |

SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |

Other CAS No. |

33001-06-8 |

Origin of Product |

United States |

Prodrug Design Principles and Application to 2 Deoxyuridine 3 Benzoate Derivatives

Conceptual Framework for Nucleoside Prodrug Development in Chemical Biology

The development of nucleoside analogues as therapeutic agents is often hampered by inherent limitations. nih.govnih.gov Many nucleoside-based drug candidates exhibit poor membrane permeability due to their hydrophilic nature, leading to low oral bioavailability. researchgate.netnih.govresearchgate.net Furthermore, they are susceptible to rapid metabolic degradation and require intracellular phosphorylation by kinases to become active triphosphates, a process that can be slow and inefficient, often acting as the rate-limiting step for their activity. nih.govnih.gov

To circumvent these challenges, the prodrug approach has become a cornerstone of nucleoside drug development. nih.govnih.gov A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in the body to release the active drug. washington.edunih.gov This strategy aims to mask the problematic functional groups of the nucleoside, thereby improving its physicochemical and pharmacokinetic properties. innpharmacotherapy.com

The conceptual framework involves covalently attaching a temporary chemical moiety, known as a promoiety, to the nucleoside. innpharmacotherapy.comirjmets.com This modification is designed to enhance properties such as lipophilicity, which improves the ability of the compound to diffuse across cellular membranes. nih.govresearchgate.net Once inside the target cell or tissue, the promoiety is cleaved, typically by enzymatic action, to regenerate the active nucleoside, which can then enter the necessary metabolic pathways for activation. washington.edunih.gov This approach not only addresses issues of poor absorption and metabolic instability but also offers potential for targeted drug delivery. nih.govmdpi.com

Ester Prodrug Design Strategies

Esterification is one of the most common and effective strategies in prodrug design. nih.gov This approach involves linking the parent drug to a promoiety via an ester bond, which is readily cleavable by ubiquitous esterase enzymes in the body. nih.govscirp.org

Chemical Modification of Hydroxyl Groups for Enhanced Biopharmaceutical Properties

Nucleosides like 2'-deoxyuridine (B118206) possess hydroxyl groups on their sugar ring, which contribute to their hydrophilicity and can be sites for metabolic inactivation. researchgate.net Modifying these hydroxyl groups by converting them into esters is a primary strategy to enhance biopharmaceutical properties. researchgate.net Appending carboxyl groups, such as those in esters, to the ribose hydroxyl groups can improve drug exposure and oral bioavailability. researchgate.net This chemical modification increases the molecule's lipophilicity, or its ability to dissolve in fats and lipids, which is a critical factor for passive diffusion across the lipid bilayer of cell membranes. scirp.orgnumberanalytics.com By masking the polar hydroxyl group, the ester prodrug can more easily traverse the intestinal wall and enter target cells. nih.govnih.gov

Role of the Benzoate (B1203000) Moiety as a Reversible Promoiety

In 2'-Deoxyuridine 3'-benzoate, the benzoate group serves as the promoiety. A promoiety is a carrier molecule temporarily attached to a drug to improve its properties, which should ideally be non-toxic and efficiently eliminated from the body after cleavage. innpharmacotherapy.comacs.org The benzoate moiety is linked to the 3'-hydroxyl group of the deoxyuridine sugar ring through an ester bond. This bond is designed to be reversible, meaning it is stable enough to allow for absorption and distribution but labile enough to be cleaved by enzymes in the body to release the parent nucleoside, 2'-deoxyuridine. nih.govscirp.org The choice of the promoiety is crucial, as its structure influences the stability, solubility, and lipophilicity of the resulting prodrug. researchgate.net

Influence of Promoiety Lipophilicity on Pharmacokinetic Profiles in Research Models

The introduction of a lipophilic promoiety like benzoate significantly alters the pharmacokinetic profile of the parent nucleoside in research models. numberanalytics.comnih.gov Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By increasing lipophilicity, the benzoate ester enhances the molecule's ability to cross biological membranes, potentially leading to improved oral absorption. numberanalytics.comresearchgate.net

In experimental systems, higher lipophilicity can lead to greater distribution into tissues and may facilitate entry across challenging barriers like the blood-brain barrier. nih.govresearchgate.net However, an optimal balance is necessary, as excessively high lipophilicity can sometimes decrease aqueous solubility, hindering absorption, or lead to increased metabolic clearance. numberanalytics.com The relationship between the structure of the promoiety and its effect on biological activity is a key area of investigation in prodrug research.

Table 1: Comparison of Physicochemical and Biological Properties of a Parent Nucleoside vs. its Ester Prodrug (Illustrative Data)

| Compound | Parent Nucleoside (e.g., 2'-Deoxyuridine) | Ester Prodrug (e.g., this compound) | Rationale for Change |

| Lipophilicity (LogP) | Low | High | The benzoate promoiety is hydrophobic, increasing the overall lipophilicity of the molecule. scirp.org |

| Aqueous Solubility | High | Low | Increased lipophilicity generally corresponds to decreased solubility in aqueous media. numberanalytics.com |

| Membrane Permeability | Low | High | Higher lipophilicity allows for easier passive diffusion across lipid-based cell membranes. nih.govnumberanalytics.com |

| Enzymatic Stability | Susceptible to degradation | Protected from certain metabolic pathways | The ester group can protect the hydroxyl function from enzymatic attack until it is cleaved. frontiersin.org |

| Bioactivation Requirement | Phosphorylation | Ester hydrolysis followed by phosphorylation | The prodrug requires an initial cleavage step to release the active parent drug. washington.edu |

Note: This table presents generalized, illustrative principles of nucleoside ester prodrugs based on established research findings.

Enzymatic Lability and Bioactivation Mechanisms of Ester Prodrugs in Research Contexts

The effectiveness of an ester prodrug strategy hinges on its bioactivation within the body. nih.gov This activation is primarily mediated by enzymes that catalyze the cleavage of the ester bond. washington.edunih.gov Carboxylesterases are a major class of hydrolytic enzymes responsible for this bioconversion. nih.gov These enzymes are widely distributed in various tissues, including the liver, intestines, and blood, ensuring that the prodrug can be activated at multiple sites. washington.edu

The bioactivation process for a compound like this compound involves the enzymatic hydrolysis of the ester linkage, which releases the active parent drug, 2'-deoxyuridine, and the benzoate promoiety. scirp.orgnih.gov Once liberated, the 2'-deoxyuridine can undergo the necessary phosphorylation steps within the cell to become the active triphosphate form. nih.gov The rate of this enzymatic hydrolysis is a critical factor; it must be rapid enough to ensure therapeutic concentrations of the active drug are achieved, but not so immediate that the prodrug is cleaved before reaching its target tissue. scirp.org The stability of ester prodrugs can be evaluated in vitro using tissue homogenates or purified enzymes to predict their in vivo behavior. nih.govnih.gov

Rational Design Considerations for Targeted Delivery in Experimental Systems

Modern prodrug design increasingly incorporates strategies for targeted delivery, aiming to concentrate the active drug at its site of action while minimizing exposure to other tissues. mdpi.com This can be achieved by designing prodrugs that are selectively activated by enzymes that are overexpressed in specific tissues, such as tumors. nih.govmdpi.com For example, a prodrug could be designed to be a substrate for an enzyme found predominantly in cancer cells, leading to site-specific drug release. nih.gov

Another rational design approach involves exploiting membrane transport proteins. mdpi.com Some prodrugs are designed to mimic natural substrates of specific influx transporters, such as peptide or nucleoside transporters, which can facilitate their entry into target cells. mdpi.comnih.gov The design process considers the substrate specificity of both the activating enzymes and the transport proteins to optimize selective uptake and activation. mdpi.com By fine-tuning the structure of the promoiety, researchers can influence which enzymes or transporters interact with the prodrug, thereby guiding its delivery and activation in experimental systems. mdpi.comscirp.org

Mechanistic Investigations of Enzymatic Transformation and Metabolism of Benzoylated Nucleosides

Enzymatic Hydrolysis of Ester Bonds

Benzoylated nucleosides are examples of ester prodrugs, which are designed to improve properties such as membrane permeability. The activation of these compounds is dependent on the hydrolytic cleavage of the ester bond to release the parent nucleoside. scirp.org This bioactivation is catalyzed by a diverse group of enzymes known as esterases.

The hydrolysis of ester prodrugs is predominantly carried out by several families of hydrolases, with carboxylesterases (CES) playing a central role. nih.gov These enzymes are ubiquitously expressed, with high concentrations in tissues like the liver, small intestine, and kidney, as well as in blood plasma. nih.govmdpi.com

Key enzymes identified in the hydrolysis of nucleoside ester prodrugs include:

Carboxylesterases (CES): Mammalian systems express multiple CES isozymes, primarily classified into CES1 and CES2 families, which exhibit different substrate specificities. mdpi.com CES1 is found in high levels in the liver and is a major contributor to the metabolism of many ester-containing drugs. mdpi.commdpi.com CES2 is more prevalent in the intestine. Recombinant CES1A1 has been shown to effectively hydrolyze ester prodrugs like oseltamivir. mdpi.com

Cathepsin A (CatA): This serine hydrolase is involved in the intracellular activation of certain phosphoramidate (B1195095) "ProTide" prodrugs, where it cleaves an amino acid carboxyl ester. researchgate.netnih.gov

Paraoxonases (PONs): Primarily found in the liver and plasma, enzymes like PON1 and PON3 have been identified as contributors to the hydrolysis of some ester prodrugs. nih.gov

Other Hydrolases: Specialized enzymes such as valacyclovirase have been characterized and show exceptionally high efficiency in hydrolyzing specific amino acid ester prodrugs. nih.govresearchgate.net

The table below summarizes the key hydrolases involved in the de-esterification of nucleoside analogues.

| Enzyme Family | Specific Enzyme(s) | Primary Location | Role in Nucleoside Prodrug Metabolism |

|---|---|---|---|

| Carboxylesterases (CES) | CES1, CES2 | Liver, Intestine, Plasma | Major enzymes for hydrolysis of a broad range of ester-containing drugs. nih.govmdpi.com |

| Serine Hydrolases | Cathepsin A (CatA) | Intracellular | Cleaves amino acid carboxyl esters in ProTide prodrugs. nih.gov |

| Specialized Esterases | Valacyclovirase | Not specified | Highly efficient hydrolysis of specific amino acid ester prodrugs. nih.gov |

| Paraoxonases (PONs) | PON1, PON3 | Liver, Plasma | Contribute to the hydrolysis of certain ester prodrugs in human blood. nih.gov |

The rate of enzymatic de-esterification is a critical factor in a prodrug's efficacy and is governed by several structural features of the benzoylated nucleoside. The chemical nature of the ester promoiety and its position on the nucleoside's sugar ring significantly influence the kinetics of hydrolysis.

Influence of the Ester Group: The structure of the acyl group attached to the nucleoside has a profound impact on hydrolysis rates. Studies on various amino acid esters of nucleoside analogs revealed that the choice of the amino acid could alter hydrolysis rates by over 1000-fold and binding affinity by up to 26-fold. nih.govresearchgate.net For instance, porcine liver CES1 demonstrates high catalytic efficiency for prodrugs with a phenylalanyl group but is over 100 times less efficient with valyl or isoleucyl groups. nih.gov Bulkier ester groups, such as t-butyl and isopropyl, tend to exhibit increased stability against enzymatic hydrolysis, resulting in slower conversion to the active drug. nih.gov

Influence of Esterification Site: The position of the ester bond (e.g., 3' vs. 5' on the ribose ring) also affects enzyme kinetics. With floxuridine, CES1 showed a 2-fold higher catalytic efficiency for 5'-phenylalanyl monoesters compared to the corresponding 3' esters. nih.govresearchgate.net This preference was inverted for gemcitabine (B846) prodrugs, indicating that the interaction is specific to the entire substrate structure, not just the promoiety. nih.gov

Enzyme-Specific Efficiency: Different enzymes exhibit vastly different catalytic efficiencies. The specialized esterase valacyclovirase, for example, can be up to 19,000-fold more efficient than general carboxylesterases in hydrolyzing certain amino acid esters, despite having a similar binding affinity. nih.govresearchgate.net

The following table outlines key factors that influence the kinetics of enzymatic de-esterification.

| Factor | Observation | Kinetic Impact | Reference |

|---|---|---|---|

| Structure of Promolety | Phenylalanyl esters are hydrolyzed much faster than valyl or isoleucyl esters by CES1. | Can alter hydrolysis rates by over 1000-fold. | nih.govresearchgate.net |

| Steric Hindrance | Bulky ester groups (e.g., t-butyl) are more stable to enzymatic hydrolysis. | Decreases the rate of hydrolysis. | nih.gov |

| Esterification Site | CES1 preference for 3' vs. 5' esters depends on the parent nucleoside (floxuridine vs. gemcitabine). | Can result in at least a 2-fold difference in catalytic efficiency. | nih.gov |

| Enzyme Type | Valacyclovirase can be thousands of times more efficient than CES for specific substrates. | Drastically increases the rate of prodrug activation. | nih.govresearchgate.net |

Cellular Uptake and Intracellular Processing of Benzoylated Nucleoside Analogues in Research Models

The primary rationale for creating benzoylated nucleosides is to enhance their ability to cross cellular membranes. Unmodified nucleosides are often polar and require specific transporter proteins for cellular entry, whereas the attachment of a lipophilic benzoate (B1203000) group allows the molecule to diffuse more readily across the lipid bilayer of the cell membrane. mdpi.comnih.govresearchgate.net

The intracellular journey of a benzoylated nucleoside analogue follows a multi-step activation pathway:

Passive Diffusion: The charge-neutral, lipophilic prodrug crosses the cell membrane into the cytoplasm. mdpi.comresearchgate.net This bypasses the potential rate-limiting step of active transport required by the parent nucleoside.

Intracellular Hydrolysis: Once inside the cell, the ester bond is cleaved by cytosolic esterases, such as CES1 and CatA. mdpi.comresearchgate.net This enzymatic action releases the parent nucleoside (e.g., 2'-Deoxyuridine) and a benzoate molecule. This step is crucial as it "traps" the now-polar nucleoside within the cell.

Sequential Phosphorylation: The liberated nucleoside is then recognized by endogenous cellular kinases, which catalyze its phosphorylation. nih.govresearchgate.net This occurs in three successive steps, converting the nucleoside first to a nucleoside monophosphate, then to a diphosphate, and finally to the pharmacologically active nucleoside triphosphate form. mdpi.comresearchgate.net The initial phosphorylation is often the rate-limiting step in the activation of the parent nucleoside itself, a hurdle that the prodrug strategy helps to overcome by ensuring efficient intracellular delivery of the substrate. nih.gov

Metabolic Pathways of Benzoate Derivatives: Relevance to Ester Hydrolysis in Biological Systems

Following the hydrolysis of 2'-Deoxyuridine (B118206) 3'-benzoate, the liberated benzoate moiety enters endogenous metabolic pathways. In mammals, including humans, benzoate is primarily metabolized in the liver and kidneys. nih.gov The process involves a two-step reaction within the mitochondrial matrix where benzoate is conjugated with glycine (B1666218) to form hippurate (hippuric acid), which is then excreted in the urine. nih.gov This conjugation reaction consumes ATP and coenzyme A. nih.gov Additionally, the human gut microbiome has been shown to play a role in benzoate catabolism. nih.gov

In microbial systems, benzoate is a common intermediate in the catabolism of aromatic compounds and is degraded through distinct aerobic and anaerobic pathways.

Aerobic Degradation: In the presence of oxygen, bacteria typically degrade benzoate by first activating it to benzoyl-CoA. researchgate.net The aromatic ring is then destabilized by dioxygenases, leading to ring cleavage. researchgate.net A common route is the β-ketoadipate pathway, where benzoate is converted to intermediates like catechol or protocatechuate before the ring is opened. nih.gov An alternative aerobic "hybrid" pathway also starts with the formation of benzoyl-CoA, followed by the action of a benzoyl-CoA 2,3-epoxidase. nih.gov

Anaerobic Degradation: Under anaerobic conditions, the degradation also commences with the conversion of benzoate to benzoyl-CoA by benzoate-CoA ligase. nih.gov However, instead of using oxygen, the aromatic ring is reduced by the enzyme benzoyl-CoA reductase. nih.gov This is followed by a modified β-oxidation pathway that ultimately breaks down the aliphatic ring structure. nih.gov

The degradation of benzoate is mediated by a specific set of enzymes that are often encoded in dedicated gene clusters.

Benzoate-CoA Ligase: This enzyme catalyzes the initial activation step in both aerobic and anaerobic pathways, converting benzoate to its CoA thioester, benzoyl-CoA. nih.gov

Benzoyl-CoA Reductase: A key enzyme in the anaerobic pathway, it is responsible for the ATP-dependent reduction of the aromatic ring of benzoyl-CoA. nih.gov

Dioxygenases: In classical aerobic pathways, these enzymes incorporate molecular oxygen into the aromatic ring to form dihydroxylated intermediates like catechol, which prepares the ring for cleavage. researchgate.net

"Box" Pathway Enzymes: In the aerobic hybrid pathway, a set of enzymes encoded by box genes is utilized. These include benzoyl-CoA 2,3-epoxidase (BoxAB) and a BoxC dihydrolase, which are responsible for dearomatization and ring cleavage. nih.govnih.gov

Structure Activity Relationship Studies of 2 Deoxyuridine Benzoyl Esters

Conformational Analysis of the Nucleoside Moiety

The furanose ring of a nucleoside is not planar and exists in a dynamic equilibrium between two major puckered conformations: the C2'-endo (South) and C3'-endo (North) forms. In unsubstituted 2'-deoxyuridine (B118206), a preference for the South (S) conformation is typically observed in solution chemicalbook.com. However, the presence of a bulky substituent like a benzoate (B1203000) group at the 3'-position can shift this equilibrium.

Table 1: Conformational Preferences of 2'-Deoxyuridine and Related Analogs

| Compound | Predominant Furanose Pucker | Glycosidic Torsion Angle | Reference |

| 2'-Deoxyuridine | South (S-type) | anti | chemicalbook.com |

| 3'-Amino-3'-deoxyadenosine | North (N-type) | anti | nih.gov |

| 2'-Amino-2'-deoxyadenosine | South (S-type) | syn | nih.gov |

This table presents data for 2'-deoxyuridine and other modified nucleosides to illustrate how substitutions can influence conformation. Specific data for 2'-Deoxyuridine 3'-benzoate is not available in the cited literature.

The precise determination of the conformational landscape of this compound would rely on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional and two-dimensional NMR techniques are powerful tools for determining the conformation of nucleosides in solution. Proton-proton coupling constants (3JH1'-H2' and 3JH3'-H4') are particularly informative for deducing the sugar pucker. Nuclear Overhauser Effect (NOE) experiments can provide information about the relative spatial proximity of protons, which is crucial for determining the glycosidic torsion angle (syn vs. anti) nih.govfda.gov. While specific NMR data for this compound is not published, the 1H NMR spectrum of the parent compound, 2'-deoxyuridine, is well-characterized chemicalbook.com.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule, including bond lengths, bond angles, and torsional angles nih.govnih.gov. The crystal structure of this compound would reveal the preferred conformation in the crystalline state, which can provide insights into low-energy solution conformations.

Computational Modeling: In the absence of extensive experimental data, computational methods such as ab initio calculations and molecular dynamics (MD) simulations can be employed to predict the conformational preferences of this compound. These methods can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them chemicalbook.comnih.gov.

Influence of Benzoyl Moiety on Molecular Interactions with Biological Macromolecules

The benzoyl group at the 3'-position not only affects the conformation of the nucleoside but also directly participates in interactions with biological targets, such as enzymes. This can lead to altered substrate specificity and binding affinity.

The introduction of a 3'-benzoyl group can dramatically alter how a nucleoside analog is recognized by enzymes, such as nucleoside kinases and polymerases. These enzymes have highly specific active sites that recognize the shape and electronic properties of their natural substrates.

For an enzyme like thymidine (B127349) kinase, which phosphorylates thymidine and deoxyuridine, the bulky 3'-benzoyl group in this compound would likely prevent the 5'-hydroxyl group from being correctly positioned in the active site for phosphorylation, thus acting as an inhibitor rather than a substrate nih.gov. Similarly, DNA polymerases that incorporate deoxyuridine triphosphate would likely be unable to accommodate the 3'-benzoyl group, preventing its incorporation into a growing DNA chain nih.govnih.gov.

In some cases, the benzoyl moiety could potentially engage in favorable interactions, such as hydrophobic or π-stacking interactions, with amino acid residues in the active site, which could lead to tight binding and potent inhibition. Studies on other modified nucleosides have shown that even small modifications can significantly impact enzyme recognition and catalytic efficiency nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For a series of 2'-deoxyuridine 3'-esters, including the benzoate, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be employed. These methods generate 3D fields around the aligned molecules to represent their steric and electrostatic properties. A statistically valid model could then be used to predict the activity of novel analogs and guide the design of more potent inhibitors nih.govresearchgate.net. For example, a QSAR study on paclitaxel (B517696) analogues, which also contain a benzoyl group, demonstrated the predictive power of this approach nih.gov.

Table 2: Key Descriptors in a Hypothetical QSAR Model for 2'-Deoxyuridine 3'-Ester Analogs

| Descriptor | Type | Potential Influence on Activity |

| Steric Fields | 3D-QSAR | Favorable or unfavorable steric interactions in specific regions of the active site. |

| Electrostatic Fields | 3D-QSAR | Favorable or unfavorable electrostatic interactions with polar residues. |

| Hydrophobicity (logP) | 2D-QSAR | Influence on binding to hydrophobic pockets and cell permeability. |

| Molar Refractivity (MR) | 2D-QSAR | Related to the volume and polarizability of the substituent. |

This table illustrates the types of descriptors that would be relevant in a QSAR study of 2'-deoxyuridine 3'-esters.

Molecular Docking: Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. Docking this compound into the active site of a relevant enzyme, such as thymidine kinase or a viral polymerase, could provide valuable insights into its binding mode. The results could reveal key hydrogen bonds, hydrophobic interactions, and potential steric clashes that govern its binding affinity nih.govejmo.org. The docking score can be used as an estimate of the binding affinity.

Molecular Dynamics (MD) Simulations: Following molecular docking, molecular dynamics simulations can be performed to study the dynamic behavior of the ligand-protein complex over time nih.govarxiv.orgnih.govacs.org. An MD simulation of this compound bound to an enzyme would provide information on the stability of the binding pose, the flexibility of the ligand and protein, and the role of water molecules in mediating interactions. This can lead to a more accurate estimation of the binding free energy and a deeper understanding of the determinants of binding affinity.

Advanced Analytical Methodologies in the Study of 2 Deoxyuridine 3 Benzoate

Spectroscopic Characterization

Spectroscopic methods are indispensable for the detailed structural analysis of 2'-Deoxyuridine (B118206) 3'-benzoate, providing insights into its atomic composition and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the molecular structure and conformation of 2'-Deoxyuridine 3'-benzoate in solution. tum.de By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, are fundamental for the initial structural assignment. In ¹H NMR, the chemical shifts (δ) of the protons provide information about their electronic environment. For instance, the anomeric proton (H1') of the deoxyribose sugar typically appears at a distinct chemical shift, and its coupling constant with adjacent protons can help determine the stereochemistry of the glycosidic bond. chemicalbook.com Two-dimensional (2D) NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for unambiguous assignment of all proton and carbon signals. igntu.ac.in These experiments reveal connectivity between atoms, allowing for a complete structural map of the molecule.

Conformational analysis of the sugar moiety and the orientation of the benzoate (B1203000) group are critical for understanding the molecule's three-dimensional shape and potential interactions. nih.govelsevierpure.com The conformation of the deoxyribose ring is often described by a pseudorotational equilibrium between two major puckering domains, C2'-endo (S-type) and C3'-endo (N-type). nih.gov The relative populations of these conformers can be determined from the analysis of vicinal proton-proton coupling constants (³JHH). nih.gov Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about through-space proximities between protons, which is crucial for determining the conformation around the glycosidic bond (syn vs. anti) and the orientation of the benzoate substituent. nih.gov

Table 1: Illustrative ¹H NMR Data for a 2'-Deoxyuridine Derivative

| Proton Assignment | Chemical Shift (ppm) |

| H-6 | 7.87 |

| H-1' | 6.28 |

| H-5 | 5.89 |

| H-3' | 4.47 |

| H-4' | 4.06 |

| H-5'a | 3.85 |

| H-5'b | 3.78 |

| H-2'a | 2.42 |

| H-2'b | 2.38 |

Note: This table is based on representative data for 2'-Deoxyuridine and is for illustrative purposes. Actual chemical shifts for this compound may vary. chemicalbook.com

Mass Spectrometry (MS) for Compound Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. ufz.de It is a cornerstone for confirming the molecular weight of this compound and for identifying its metabolites in biological systems.

For initial identification, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to gently ionize the molecule, allowing for the determination of its accurate molecular mass. High-resolution mass spectrometry (HRMS) can provide mass measurements with high precision, which aids in confirming the elemental composition of the parent molecule and its fragments. massbank.jpufz.de

Tandem mass spectrometry (MS/MS) is employed for structural elucidation and metabolite identification. nih.gov In an MS/MS experiment, the parent ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a structural fingerprint of the molecule. This technique is particularly valuable for metabolite profiling, where the goal is to identify metabolic products of the parent compound in complex biological matrices. nih.gov By comparing the fragmentation patterns of potential metabolites to that of the parent compound, structural modifications such as hydroxylation, glucuronidation, or cleavage of the benzoate group can be identified. researchgate.netmdpi.com

Table 2: Representative Mass Spectrometry Data for a Deoxyuridine Compound

| Ion Type | m/z |

| [M+H]⁺ | 229.0818 |

| [M+Na]⁺ | 251.0638 |

| [2M+H]⁺ | 457.1564 |

Note: This table is based on representative data for 2'-Deoxyuridine. The actual m/z values for this compound will differ due to the presence of the benzoate group.

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Kinetic Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. researchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is a commonly used mode. nih.gov In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase. ajast.net

Purity assessment is a critical application of HPLC. By developing a suitable HPLC method, this compound can be separated from any starting materials, by-products, or degradation products. nih.gov The purity is typically determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram. nih.gov Method validation according to established guidelines ensures the reliability of the purity determination. longdom.org

HPLC is also instrumental in kinetic analysis, for example, in studying the rate of a reaction involving this compound or its stability over time. By analyzing samples at different time points, the change in the concentration of the compound can be monitored, allowing for the determination of reaction rates or degradation kinetics. nih.gov

Table 3: Typical HPLC Method Parameters for Analysis of Related Compounds

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm and 260 nm |

| Injection Volume | 10 µL |

Note: These are general parameters and would need to be optimized for the specific analysis of this compound. nih.govajast.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis in Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. nih.gov This hybrid technique is the gold standard for the trace analysis of compounds like this compound in complex biological matrices such as plasma, urine, or cell extracts. ijper.org

The LC component separates the analyte of interest from the vast number of other molecules present in a biological sample. rsc.org The MS component then provides highly selective detection and quantification. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are often used in quantitative LC-MS/MS methods. eurl-pesticides.eu These modes involve monitoring a specific precursor-to-product ion transition for the analyte, which significantly enhances selectivity and reduces background noise, allowing for very low limits of detection and quantification. eurl-pesticides.eu

The development of a robust LC-MS method requires careful optimization of both the chromatographic separation and the mass spectrometric parameters. nih.gov This includes selecting the appropriate column and mobile phase to achieve good peak shape and resolution, as well as optimizing ionization source conditions and fragmentation energies for maximum sensitivity. rsc.orgnih.gov The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification in biological matrices, as it compensates for variations in sample preparation and matrix effects. ijper.org

Emerging Research Frontiers for 2 Deoxyuridine 3 Benzoate

Development of Novel and Efficient Synthetic Methodologies for Benzoylated Nucleosides

The creation of benzoylated nucleosides, such as 2'-Deoxyuridine (B118206) 3'-benzoate, is a pivotal area of chemical research. Traditional synthesis often requires numerous steps to protect and deprotect chemical groups, which can be inefficient. acs.org To overcome these challenges, scientists are developing more direct and efficient catalytic strategies. acs.org

A significant advancement is the use of enzymes, known as biocatalysis, to drive these chemical reactions. nih.govresearchgate.net This chemoenzymatic approach offers a greener and more precise alternative to conventional methods. nih.govresearchgate.netnih.gov Enzymes like lipases are particularly effective for the regioselective acylation of nucleosides, meaning they can selectively attach the benzoate (B1203000) group to a specific position on the nucleoside structure. nih.govscielo.br For instance, lipases have been successfully used to create purine (B94841) nucleoside esters, which are known for their antiviral and anticancer properties. rsc.org This enzymatic process works under mild conditions and simplifies the purification of the final product. rsc.orgnih.gov Combining organic solvents with ionic liquids has also been shown to dramatically enhance the speed and yield of lipase-catalyzed reactions for creating nucleoside esters. nih.gov

Another innovative strategy is the development of N-heterocyclic carbene (NHC) catalysis. This method allows for the selective acylation of the sugar component of nucleosides without the need for protective groups, streamlining the synthesis of important nucleoside prodrugs, including those used in antiviral therapies. acs.org Furthermore, continuous flow technology, where reactants are constantly fed into a reactor, is being integrated with enzymatic methods to decrease reaction times and improve productivity. nih.govrsc.org

These modern synthetic methodologies are summarized in the table below.

| Synthetic Methodology | Key Features | Advantages | Representative Catalyst/System |

| Enzymatic Catalysis | Utilizes enzymes for regioselective acylation/deacylation. nih.gov | High selectivity, mild conditions, environmentally benign. rsc.orgnih.gov | Lipases (e.g., Thermomyces lanuginosus lipase), Proteases. scielo.brrsc.org |

| Catalytic Regioselective Acylation | Employs small molecule catalysts to direct acylation to a specific hydroxyl group, avoiding protection steps. acs.org | Fewer synthetic steps, high efficiency. acs.org | N-Heterocyclic Carbenes (NHCs). acs.org |

| Continuous Flow Biocatalysis | Integrates enzymatic synthesis with continuous flow reactor systems. nih.govrsc.org | Reduced reaction times, increased productivity, highly reusable biocatalyst. rsc.orgrsc.org | Immobilized Lipase (B570770) TL IM in a microreactor. rsc.orgnih.gov |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to create complex molecules. nih.govacs.org | Access to diverse and complex nucleoside analogues. nih.govresearchgate.net | Multi-enzyme cascades (e.g., kinases, phosphorylases). acs.org |

Exploration of Bioresponsive Linkers and Triggers in Advanced Prodrug Systems

Prodrugs are inactive compounds that are converted into active drugs within the body. This conversion is often achieved by designing the molecule with a "bioresponsive linker," a chemical bond that breaks under specific biological conditions. For nucleoside analogs like 2'-Deoxyuridine 3'-benzoate, the benzoate group can act as a simple ester-based prodrug linker.

The primary goal of these linkers is to ensure the drug is released at the desired site of action, such as a tumor, thereby increasing efficacy and minimizing side effects. researchgate.net Ester linkers are particularly common in prodrug design. They are susceptible to cleavage by esterase enzymes, which are often found in high concentrations in the body, including in serum and within cells. nih.govnih.gov While valuable, the widespread presence of esterases means that ester-containing linkers can sometimes be cleaved prematurely in circulation. nih.gov The stability of these linkers can, however, be influenced by where they are attached on the larger drug molecule, with more shielded positions being less prone to rapid cleavage. nih.gov

Researchers are exploring various triggers to achieve more precise drug release. These triggers exploit the unique microenvironments of diseased tissues.

Key Bioresponsive Triggers for Prodrugs:

Enzymatic Cleavage: Many linkers are designed to be broken apart by specific enzymes that are overexpressed in target tissues, such as cancer cells. Besides esterases, other enzymes like β-galactosidase and arylsulfatase A found in the lysosome can be used in sequential cleavage strategies for highly specific payload release. researchgate.net

pH-Sensitivity: Some linkers are stable at the neutral pH of blood but break down in the acidic environment characteristic of tumors or specific cellular compartments like lysosomes. nih.gov

Redox Potential: The intracellular environment has a different reduction-oxidation (redox) potential than the bloodstream. This difference can be exploited by linkers that are cleaved under the reducing conditions found inside cells.

The table below details common bioresponsive linkers and their triggers.

| Linker Type | Trigger | Mechanism of Action | Relevance to Nucleoside Esters |

| Ester | Esterase Enzymes | Enzymatic hydrolysis of the ester bond. nih.govnih.gov | The benzoate group in this compound is an ester, making it a potential substrate for esterases. nih.gov |

| pH-Labile | Acidic Environment (e.g., tumor microenvironment) | Acid-catalyzed hydrolysis of the linker. nih.gov | Can be combined with ester functionalities for dual-responsive systems. |

| Dual-Enzyme | Sequential action of two different enzymes (e.g., arylsulfatase A and β-galactosidase). researchgate.net | A multi-step cleavage process for enhanced specificity. researchgate.net | An advanced strategy applicable to more complex nucleoside conjugate systems. |

Integration of Computational Chemistry for Rational Design and Optimization

One of the most common techniques is molecular docking . This method simulates how a molecule, like this compound, fits into the active site of a target protein, such as a viral or cancer-related enzyme. ejmo.orgnih.gov The docking results predict the binding energy and specific interactions (like hydrogen bonds), which helps to estimate the molecule's inhibitory potential. ejmo.orgresearchgate.net For example, docking studies have been used to evaluate how different nucleoside analogs bind to the main protease of the SARS-CoV-2 virus. ejmo.orgnih.gov

Molecular dynamics (MD) simulations take this a step further by modeling the movement of the molecule and its target protein over time. This provides a more dynamic picture of the interaction, assessing the stability of the drug-receptor complex in a simulated physiological environment. nih.gov

Generative AI models are an emerging frontier, capable of designing entirely new nucleoside analogs. chemrxiv.org These models can learn the complex chemical rules of what makes a nucleoside effective and then generate novel structures that medicinal chemists can synthesize and test. chemrxiv.orgacs.orgacs.org

The table below summarizes key computational methods used in the development of nucleoside analogs.

| Computational Method | Purpose | Insights Gained |

| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a protein target. nih.gov | Binding energy, key amino acid interactions, potential inhibitory activity. ejmo.org |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. nih.gov | Stability of the drug-target complex, conformational changes. nih.gov |

| Generative AI / QSAR | Designs novel molecules and predicts structure-activity relationships. chemrxiv.org | New chemical structures with potentially high bioactivity, understanding of key structural features. chemrxiv.orgacs.org |

Potential Applications in Bioorthogonal Chemistry and Chemical Probes

Bioorthogonal chemistry involves chemical reactions that can be performed inside living systems without interfering with natural biological processes. wikipedia.org This powerful approach allows scientists to tag and study biomolecules like DNA, RNA, proteins, and lipids in their native environment. wikipedia.orgnih.gov Nucleoside analogs are central to this field, serving as chemical reporters that can be incorporated directly into nucleic acids. youtube.com

A common strategy is to modify a nucleoside, such as 2'-deoxyuridine, with a small, inert chemical handle like an azide (B81097) or an alkyne group. nih.govacs.org For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) is a widely used thymidine (B127349) analog that gets incorporated into newly synthesized DNA. nih.gov Once inside the cell's DNA, the alkyne handle on EdU can be "clicked" to a fluorescent probe that contains a complementary azide group. This reaction, known as copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for precise visualization of DNA synthesis and cell proliferation. nih.gov

To avoid the toxicity associated with copper catalysts in living organisms, "copper-free click chemistry" methods like strain-promoted azide-alkyne cycloaddition (SPAAC) have been developed. wikipedia.org These reactions are also used to label nucleosides and track oligonucleotides in live cells. rsc.org

These modified nucleosides act as powerful chemical probes for bioimaging. scilit.combioimagingtech.com By attaching fluorescent dyes, they enable researchers to visualize cellular processes with high resolution, providing insights into gene expression, DNA replication, and the localization of nucleic acids within the cell. bioimagingtech.comnih.gov

Advancements in Enzymatic Synthesis and Biocatalytic Transformations of Nucleoside Esters

The use of enzymes, or biocatalysts, for synthesizing and modifying nucleoside esters represents a major advance over traditional chemical methods. nih.govresearchgate.net Enzymatic approaches are prized for their exquisite selectivity, simplicity, and for being environmentally friendly. nih.gov This field is rapidly maturing, offering greener routes for producing pharmaceuticals. scielo.br

Lipases are a workhorse class of enzymes in this area. They naturally hydrolyze ester bonds but can also be used to reverse this reaction to form esters, such as in the synthesis of this compound. scielo.br Their key advantage is high regioselectivity, allowing for the acylation of a specific hydroxyl group on the nucleoside's sugar ring without the need for cumbersome protection-deprotection steps. rsc.org Lipases from sources like Candida antarctica and Thermomyces lanuginosus have been successfully used to create various nucleoside esters, including those with antiviral and anticancer potential. rsc.orgnih.gov The efficiency of these reactions can be further improved by using continuous-flow systems, which enhance productivity and allow for the reuse of the enzyme catalyst. rsc.orgnih.gov

Nucleoside phosphorylases (NPs) are another critical enzyme class. nih.gov They are often used in enzyme cascades to build nucleoside analogs from simpler precursors. acs.org For example, a typical cascade might involve a kinase to phosphorylate a sugar, a mutase to rearrange it, and finally, a nucleoside phosphorylase to attach the nucleobase in a stereo-controlled manner. acs.org These multi-enzyme, one-pot systems are highly efficient for producing complex antiviral drugs. acs.org

The table below outlines key enzymes and their roles in nucleoside ester synthesis.

| Enzyme Class | Catalytic Function | Key Advantages & Applications |

| Lipases | Reversible, regioselective esterification and hydrolysis. scielo.br | High selectivity for specific hydroxyl groups, mild reaction conditions, synthesis of prodrugs. rsc.orgnih.gov |

| Nucleoside Phosphorylases (NPs) | Installation of nucleobases onto sugar phosphates. nih.gov | Used in enzyme cascades for the de novo synthesis of nucleoside analogs. acs.orgtandfonline.com |

| Nucleoside Kinases | Phosphorylation of nucleosides to form nucleotide monophosphates. mdpi.comvu.lt | A crucial first step in many enzymatic cascades for building complex nucleotide analogs. mdpi.commdpi.com |

| Proteases | Can catalyze acylation and deacylation reactions. nih.gov | Offer an alternative to lipases for certain nucleoside transformations. |

Q & A

Q. What are the standard protocols for synthesizing 2'-Deoxyuridine 3'-benzoate, and how can purity be validated?

Synthesis typically involves esterification of 2'-deoxyuridine with benzoic acid derivatives under controlled anhydrous conditions. Post-synthesis, purity validation requires reversed-phase HPLC (C18 column, UV detection at 260 nm) and NMR spectroscopy (e.g., verifying the absence of unreacted hydroxyl groups at the 3' position via H-NMR). Mass spectrometry (ESI-MS) is critical for confirming molecular weight integrity .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., C-labeled analogs) ensures precision in serum or tissue samples. Calibration curves should span 1–1000 ng/mL, with validation for matrix effects and recovery rates ≥85% .

Q. How should researchers handle this compound to minimize degradation?

Store lyophilized powder at −80°C under inert gas (argon). For working solutions, use anhydrous DMSO and avoid freeze-thaw cycles. Monitor degradation via UV-Vis spectroscopy (absorbance shifts >5% indicate instability) .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in DNA damage be resolved?

Conflicting reports (e.g., DNA damage marker vs. pyrimidine homeostasis disruptor) may arise from model-specific variables. Design experiments to:

Q. What metabolic pathways interact with this compound, and how can their kinetics be modeled?

Benzoate ester hydrolysis by carboxylesterases generates free 2'-deoxyuridine and benzoic acid. Use:

Q. How can researchers optimize this compound’s stability in aqueous buffers for long-term assays?

Q. What experimental designs address discrepancies in cytotoxicity profiles across cell lines?

- Dose-response curves : Test 0.1–100 μM concentrations in primary vs. immortalized cells (e.g., Jurkat vs. PBMCs).

- Mechanistic profiling : Combine RNA-seq (differentially expressed DNA repair genes) with EdU proliferation assays to distinguish cytostatic vs. apoptotic effects .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on this compound’s genotoxicity?

Q. What statistical approaches are suitable for heterogeneous metabolite distribution in tissue samples?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.